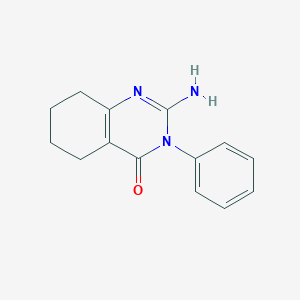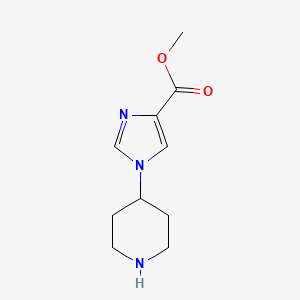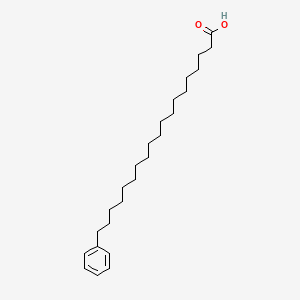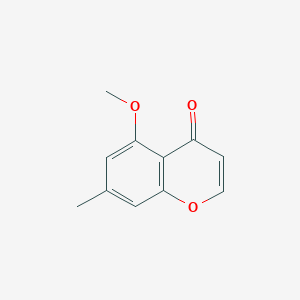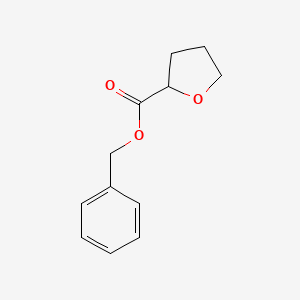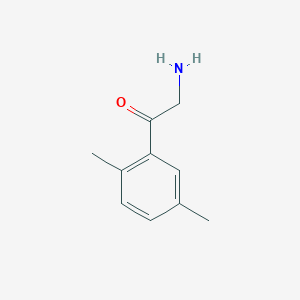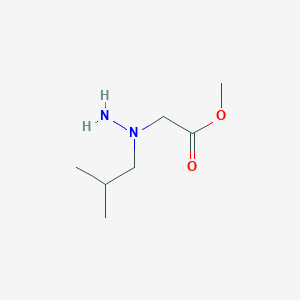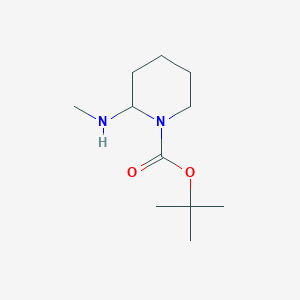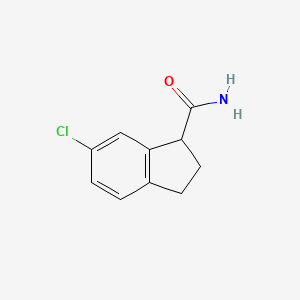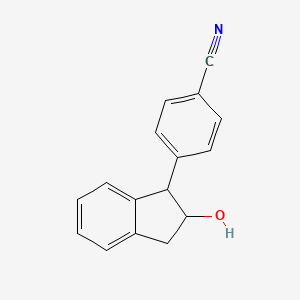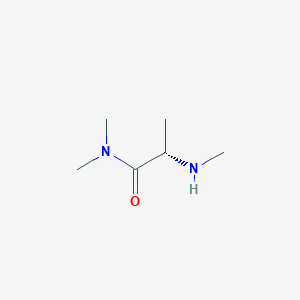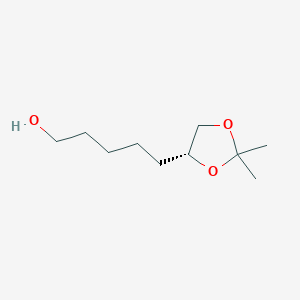
6(R),7-Isopropylidene-heptanol
Vue d'ensemble
Description
6(R),7-Isopropylidene-heptanol is a chemical compound that belongs to the class of organic compounds known as secondary alcohols. It is also known as 6(R),7-Isopropylidene-2,2-dimethyl-1,3-dioxepan-5-ol or IHD. This compound has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
6(R),7-Isopropylidene-heptanol has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit antitumor and anti-inflammatory activities. It has also been used as a chiral building block in the synthesis of pharmaceuticals and biologically active compounds.
In materials science, 6(R),7-Isopropylidene-heptanol has been used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and good solubility. These polymers have potential applications in the development of advanced materials for use in electronics, optics, and coatings.
Mécanisme D'action
The mechanism of action of 6(R),7-Isopropylidene-heptanol is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the growth of cancer cells by inducing apoptosis. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 6(R),7-Isopropylidene-heptanol can induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6(R),7-Isopropylidene-heptanol in lab experiments is its high purity and stability. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and activity in biological systems.
Orientations Futures
There are several future directions for research on 6(R),7-Isopropylidene-heptanol. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, further studies are needed to evaluate its potential applications in the development of new drugs and materials.
Propriétés
IUPAC Name |
5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-10(2)12-8-9(13-10)6-4-3-5-7-11/h9,11H,3-8H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJVDWPHHQRLCV-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCCCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CCCCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6(R),7-Isopropylidene-heptanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



